molecular formula C9H12O2 B3050863 2,5-Cyclohexadiene-1-carboxylic acid, ethyl ester CAS No. 29246-24-0

2,5-Cyclohexadiene-1-carboxylic acid, ethyl ester

Cat. No. B3050863
CAS RN: 29246-24-0
M. Wt: 152.19 g/mol
InChI Key: TYMCBYMAHPTOKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,5-Cyclohexadiene-1-carboxylic acid, ethyl ester” is a chemical compound. It is an ester derivative of cyclohexadiene carboxylic acid . The exact structure and properties may vary depending on the specific substituents on the cyclohexadiene ring .


Synthesis Analysis

The synthesis of such compounds typically involves esterification reactions . Esterification is a chemical reaction that forms an ester from a carboxylic acid and an alcohol, often using a strong acid as a catalyst .


Molecular Structure Analysis

The molecular structure of “2,5-Cyclohexadiene-1-carboxylic acid, ethyl ester” would consist of a cyclohexadiene ring with a carboxylic acid ester functional group attached . The exact structure would depend on the positions of the double bonds in the cyclohexadiene ring and the specific substituents present .


Chemical Reactions Analysis

As an ester, “2,5-Cyclohexadiene-1-carboxylic acid, ethyl ester” can undergo typical ester reactions such as hydrolysis, transesterification, and reactions with Grignard reagents . The specific reactions and their mechanisms would depend on the reaction conditions and the other reactants present .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,5-Cyclohexadiene-1-carboxylic acid, ethyl ester” would depend on its specific structure . These could include properties such as boiling point, density, and solubility .

Scientific Research Applications

Synthesis Applications

  • Ring-Closing Metathesis : This compound has been used in the synthesis of functionalized cyclohexene skeletons, such as (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester. This process involves ring-closing metathesis and diastereoselective Grignard reactions, utilizing L-serine instead of (-)-shikimic acid or (-)-quinic acid as starting materials (Cong & Yao, 2006).

  • Methylene Transfer Reactions : It has been highlighted in the methylenation of various esters, showcasing its reactivity and selectivity. This method involves using a CH2Cl2-Mg-TiCl4-system and is applicable in large-scale synthesis (Yan et al., 2004).

Radical Generation and Reactions

  • Alkyl Radical Generation : Alkyl radicals have been generated from cyclohexadienyl esters using a thermal decomposition process in the presence of radical initiators. This process is useful in trapping radicals with halogen donors or alkenes (Binmore et al., 1997).

  • Designing Radical Chain Syntheses : Cyclohexadiene-based reagents have been used to mediate radical chain syntheses, where cyclohexadienyl radicals extrude their functional group to restore aromaticity to the ring. This principle has been employed in generating designer radicals for various synthetic applications (Walton & Studer, 2005).

Polycarbonate Synthesis

  • Copolymerization with Carbon Dioxide : Ester-functionalized cyclohexene oxide monomers, similar in structure to 2,5-cyclohexadiene-1-carboxylic acid, ethyl ester, have been copolymerized with CO2. This process is significant in the formation of aliphatic polycarbonates with branched and cyclic polymer structures (Duchateau et al., 2006).

Photoprotective and Photocatalytic Applications

  • Photoprotective Properties : The compound has been studied for its inhibiting activity in the photooxidation of petroleum phosphors, highlighting its potential use in protecting materials against photodegradation (Rasulov et al., 2011).

  • Photoremovable Protecting Group for Carboxylic Acids : Derivatives of this compound have been used as photoremovable protecting groups for carboxylic acids, demonstrating its utility in organic synthesis and biochemistry (Zabadal et al., 2001).

Miscellaneous Applications

  • Ester Hydrolysis Reactions : Studies have been conducted on the ester hydrolysis of compounds structurally related to 2,5-cyclohexadiene-1-carboxylic acid, ethyl ester. These studies provide insights into the reactivity and stability of such ester compounds (Iglesias, 2000).

  • Synthesis of Highly Substituted Arenes : The compound has been used in cross-coupling methods for the synthesis of substituted arenes, involving β-alkenylation, decarboxylation, and aromatization processes (Bhunia & Studer, 2018).

Mechanism of Action

The mechanism of ester formation involves the nucleophilic attack of an alcohol on the carbonyl carbon of a carboxylic acid, followed by the elimination of a water molecule . This reaction is often catalyzed by a strong acid .

Safety and Hazards

As with any chemical, handling “2,5-Cyclohexadiene-1-carboxylic acid, ethyl ester” requires appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety and hazard information .

Future Directions

The future directions for research and applications of “2,5-Cyclohexadiene-1-carboxylic acid, ethyl ester” would depend on its specific properties and potential uses. It could be used in various fields such as pharmaceuticals, materials science, or chemical synthesis, depending on its reactivity and other properties .

properties

IUPAC Name

ethyl cyclohexa-2,5-diene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-2-11-9(10)8-6-4-3-5-7-8/h4-8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMCBYMAHPTOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C=CCC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70504641
Record name Ethyl cyclohexa-2,5-diene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl cyclohexa-2,5-diene-1-carboxylate

CAS RN

29246-24-0
Record name Ethyl cyclohexa-2,5-diene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Cyclohexadiene-1-carboxylic acid, ethyl ester
Reactant of Route 2
2,5-Cyclohexadiene-1-carboxylic acid, ethyl ester
Reactant of Route 3
2,5-Cyclohexadiene-1-carboxylic acid, ethyl ester
Reactant of Route 4
2,5-Cyclohexadiene-1-carboxylic acid, ethyl ester
Reactant of Route 5
2,5-Cyclohexadiene-1-carboxylic acid, ethyl ester
Reactant of Route 6
2,5-Cyclohexadiene-1-carboxylic acid, ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.